DFHBI 1T is classified under small organic molecules with significant bioluminescent properties. It is primarily sourced from chemical suppliers specializing in research reagents, such as Tocris Bioscience, where it is available for laboratory use. The compound has a molecular weight of 320.21 g/mol and is cataloged under the CAS number 1539318-36-9. Its structure includes multiple fluorine atoms that enhance its photophysical properties, making it suitable for various biological applications.
The synthesis of DFHBI 1T involves several key steps:
DFHBI 1T features a complex molecular structure characterized by:
Spectroscopic studies such as Nuclear Magnetic Resonance (NMR) have been utilized to confirm the structure of DFHBI 1T, revealing characteristic chemical shifts that correspond to its functional groups .
DFHBI 1T participates in several important chemical reactions:
The mechanism by which DFHBI 1T functions involves:
DFHBI 1T possesses several notable physical and chemical properties:
DFHBI 1T has diverse applications in scientific research:
The Squash aptamer, derived from the Vibrio vulnificus adenine riboswitch, forms a high-affinity complex with DFHBI-1T, as resolved at 2.75 Å resolution via X-ray crystallography [2] [4]. The structure reveals an 83-nucleotide RNA with three A-form helical domains (P1, P2, P3) arranged in a tuning-fork topology. DFHBI-1T binds within an expanded hydrophobic core, sandwiched between a base triple (A40•G13•A70) and a non-canonical quadruple (U15•A69 with A48 and U39) [4]. The fluorophore adopts a planar conformation, stabilized by π-stacking with U15 and van der Waals contacts with the ribose of U15. The trifluoromethyl group of DFHBI-1T is clearly resolved in electron density maps, confirming specific recognition through shape complementarity and apolar interactions [4]. This structural reorganization from the parental riboswitch enables Squash to bind DFHBI-1T with a dissociation constant (Kd) of 45 nM – significantly tighter than natural adenine binding [6].
Table 1: Key Structural Parameters of Squash-DFHBI-1T Complex
Parameter | Value | Method |
---|---|---|
Resolution | 2.75 Å | X-ray diffraction |
Overall RNA Dimensions | 75 × 35 × 40 Å | SAXS validation |
Ligand-Binding Core Size | 8 tiers | Crystallographic tracing |
Key Interactions | Base triple (A40•G13•A70), Quadruple (U15•A69/A48/U39) | Distance measurements |
Kd (DFHBI-1T) | 45 nM | Fluorescence titration |
Fluorogenic aptamers utilize distinct structural scaffolds to activate DFHBI-1T fluorescence:
Figure 1: Ligand-Binding Core Contrast
G-Quadruplex (Broccoli/Spinach): Non-G-Quadruplex (Squash): G U15 | Hoogsteen H-bonds / : G----G A69 --- A48 | → Binds DFHBI-1T / : | G----G U39 ··· Base triple
Squash exemplifies extensive repurposing of a natural riboswitch fold for synthetic ligand recognition. While retaining the peripheral tertiary interactions (e.g., P1-P3 tuning-fork arrangement and long-range base pairs A17•U68, G16•A49) of the adenine riboswitch, its ligand-binding core undergoes dramatic remodeling [4]:
Spinach: The prototype fluorogenic aptamer (PDB: 4KZD) binds DFHBI-1T within a G-quadruplex core flanked by two helical stems (P1 and P2). Its larger size (98 nt) and complex folding pathway limit cellular performance [3] [6].Broccoli: A minimized (49 nt) derivative (PDB: 8K7W) retains the G-quadruplex core but simplifies peripheral structures. The 2.24 Å crystal structure reveals a compact three-way junction with DFHBI-1T buried between the G-tetrad and a U•A•U triple [7]. Broccoli’s Kd for DFHBI-1T is ∼360 nM, with excitation/emission at 472/507 nm [3] [6]. Its thermostability is reduced compared to Spinach, as shown by biphasic UV melting curves [3].Corn: Functions as a homodimer, with each monomer contributing to a split G-quadruplex that binds DFHO (a DFHBI-1T analog). This architecture enables cooperative fluorescence activation but complicates cellular expression [4].
Table 2: Structural and Photophysical Properties of Key Aptamers
Aptamer | Length (nt) | Core Architecture | Kd (DFHBI-1T) | ex/em (nm) | Quantum Yield |
---|---|---|---|---|---|
Squash | 83 | Base triple/Quadruple | 45 nM | 482/505 | 0.63 |
Broccoli | 49 | G-Quadruplex | 360 nM | 472/507 | 0.43 |
Spinach | 98 | G-Quadruplex | 500 nM | 482/501 | 0.33 |
Baby Spinach | 53 | G-Quadruplex | 4400 nM | 460/501 | 0.29 |
Data compiled from [2] [3] [4]
Conclusions and ImplicationsThe structural diversity of DFHBI-1T-responsive aptamers – from G-quadruplex-dependent Broccoli to the repurposed riboswitch scaffold of Squash – highlights RNA’s adaptability in generating fluorogenic complexes. High-resolution structures reveal how ligand recognition specificity arises from:
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